(s)-2-Mercaptosuccinic acid
Overview
Description
(S)-2-Mercaptosuccinic acid, also known as (S)-thiomalic acid, is an organic compound with the molecular formula C4H6O4S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both a carboxylic acid group and a thiol group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_4\text{H}_2\text{O}_3 + \text{H}_2\text{S} \rightarrow \text{C}_4\text{H}_6\text{O}_4\text{S} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioesters or thioethers.
Scientific Research Applications
(S)-2-Mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a protective agent against heavy metal toxicity.
Medicine: It has potential therapeutic applications in the treatment of heavy metal poisoning.
Industry: It is used in the production of polymers and as a stabilizer in the formulation of certain products.
Mechanism of Action
The mechanism of action of (S)-2-Mercaptosuccinic acid involves its ability to chelate metal ions. The thiol group binds to metal ions, forming stable complexes that can be excreted from the body. This property makes it useful in the treatment of heavy metal poisoning. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the metal complexes.
Comparison with Similar Compounds
2-Mercaptoethanol: Contains a thiol group but lacks the carboxylic acid group.
Thioglycolic acid: Contains both a thiol and a carboxylic acid group but has a different carbon chain length.
Cysteine: An amino acid with a thiol group and a carboxylic acid group.
Uniqueness: (S)-2-Mercaptosuccinic acid is unique due to its chiral nature and the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.
Properties
IUPAC Name |
(2S)-2-sulfanylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an enantioselective synthesis for 2-Mercaptosuccinic acid?
A1: Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have adverse effects. [, ] Developing an enantioselective synthesis, as described in the research papers, allows for the specific production of either the (R)- or (S)-enantiomer of 2-Mercaptosuccinic acid. This is crucial for studying the individual properties and potential applications of each enantiomer, which could differ significantly.
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